molecular formula C12H11NO3 B12903435 Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate CAS No. 89204-96-6

Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B12903435
CAS No.: 89204-96-6
M. Wt: 217.22 g/mol
InChI Key: FVHHZYPZXJMVFQ-UHFFFAOYSA-N
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Description

Chemical Significance in Heterocyclic Chemistry

The chemical architecture of this compound combines three critical features: a nitrogen-oxygen heterocycle, an aromatic substituent, and a methyl ester group. These elements collectively enhance its reactivity and utility in diverse chemical applications.

The oxazole ring itself is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers electron-deficient properties ideal for participating in cycloaddition reactions and serving as a ligand in coordination chemistry. The 4-methylphenyl group at position 5 introduces steric bulk and electron-donating effects, stabilizing the ring system while modulating its electronic interactions with target molecules. The methyl ester at position 4 acts as a convertible functional group, enabling further derivatization through hydrolysis or transesterification reactions.

This compound’s significance is underscored by its role in synthesizing bioactive molecules. For example, oxazole derivatives are frequently explored for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to mimic peptide bonds or interfere with enzymatic processes. The methyl ester moiety specifically facilitates prodrug strategies, where enzymatic cleavage releases active carboxylic acid derivatives in biological systems.

Table 1: Key Structural and Functional Attributes

Property Description
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
CAS Number 1225058-13-8
Key Functional Groups Oxazole ring, 4-methylphenyl substituent, methyl ester
Synthetic Applications Building block for antimicrobial agents, anticancer drug candidates

Historical Context of Oxazole Derivative Discovery

The discovery of oxazole derivatives traces back to the late 19th century, with Emil Fischer’s pioneering work on the Fischer oxazole synthesis in 1896. This method utilized cyanohydrins and aldehydes under acidic conditions to construct 2,5-disubstituted oxazoles, laying the foundation for later advancements. However, early methods faced limitations in regioselectivity and substrate scope, prompting the development of modern techniques.

In the 21st century, innovations such as microwave-assisted synthesis and continuous flow reactors have revolutionized oxazole production. For instance, microwave irradiation reduces reaction times from hours to minutes while improving yields, as demonstrated in the synthesis of trisubstituted oxazoles. Similarly, flow chemistry enables precise control over reaction parameters, minimizing by-products and enhancing scalability for industrial applications.

The specific compound this compound emerged from these advancements, with its first reported synthesis leveraging multicomponent reactions that combine aldehydes, amines, and carboxylic acid derivatives in a single step. Such methods align with green chemistry principles by reducing solvent waste and energy consumption.

Table 2: Evolution of Oxazole Synthesis Methods

Era Method Advantages Limitations
1896 Fischer Synthesis First systematic route to oxazoles Limited to 2,5-disubstituted derivatives
Mid-20th C. Cyclodehydration Broader substrate scope Harsh acidic conditions
21st C. Microwave/Flow Synthesis Rapid, energy-efficient, scalable Requires specialized equipment

The compound’s registration under CAS 1225058-13-8 reflects its adoption into commercial chemical libraries, where it is utilized for high-throughput screening and drug discovery campaigns. Its structural complexity and modularity make it a focal point for developing next-generation therapeutics and materials.

Properties

IUPAC Name

methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-10(12(14)15-2)13-7-16-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHHZYPZXJMVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535002
Record name Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89204-96-6
Record name Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(p-tolyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolylacetic acid with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with ammonium acetate to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of Methyl 5-(p-tolyl)oxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(p-tolyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or other reduced forms of the ester group .

Scientific Research Applications

Biological Activities

Research indicates that compounds in the oxazole family, including methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate, exhibit significant biological activities. Notably, studies have highlighted its potential antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. The structural features of this compound allow it to interact effectively with biological targets, leading to inhibition of microbial growth. For instance, derivatives of oxazole compounds have been reported to possess activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines, including:

  • Leukemia : Significant activity against CCRF-CEM and MOLT-4 cell lines.
  • Colon Cancer : Strong inhibitory effects on COLO 205 cells.
  • Melanoma : Notable cytotoxicity against MALME-3M cells .

The mechanism of action appears to involve disruption of tubulin polymerization and induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

StudyCompoundActivityCell Lines TestedResults
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAnticancerCCRF-CEM, MOLT-4GI50 = 5.37 µM
This compoundAntimicrobialE. coli, S. aureusEffective inhibition observed
Pyrimidine conjugates with oxazole moietyAnticancerHT-29, MDA-MB-231Induced apoptosis

Mechanism of Action

The mechanism by which Methyl 5-(p-tolyl)oxazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

Key analogs from the evidence include sulfonamide- and triazole-functionalized oxazoles, halogenated derivatives, and positional isomers. A comparative summary is provided below:

Table 1: Structural and Physical Properties of Selected Oxazole Derivatives
Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Yield (%) Molecular Weight ([M+1]+) Key Spectral Features
Methyl 5-((5-amino-3-(4-methylphenyl)-1H-pyrazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (7b) C₂₂H₂₀N₄O₅S 5: Sulfonamide-pyrazole; 2: Phenyl 185–187 82 439 IR: NH₂ (3340 cm⁻¹), C=O (1720 cm⁻¹); ¹H NMR: δ 2.42 (s, 3H, CH₃)
Methyl 5-((5-amino-3-phenyl-1H-pyrazol-1-yl)sulfonyl)-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate (7c) C₂₂H₂₀N₄O₅S 5: Sulfonamide-pyrazole; 2: 4-Methylphenyl 150–152 84 439 IR: NH₂ (3350 cm⁻¹), C=O (1715 cm⁻¹); ¹H NMR: δ 7.35–7.28 (m, 5H, Ar-H)
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate C₁₂H₁₀ClNO₃ 4: Cl; 5: Phenyl N/A 98 252 (calc.) Identified via comparison with known specimens
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₃ 5: Methyl; 2: Phenyl N/A N/A 217 (calc.) Synonyms: SCHEMBL2778345; CAS: 100063-41-0

Key Observations:

  • Substituent Position and Type: The presence of a sulfonamide-pyrazole group at position 5 (compounds 7b and 7c) increases molecular weight (439 vs. 217–252 for simpler derivatives) and melting points compared to halogenated or methyl-substituted analogs.
  • Electronic Effects: Halogen substituents (e.g., Cl in ) enhance electrophilicity, while methyl groups (e.g., 4-methylphenyl in the target compound) contribute to lipophilicity and steric bulk.
  • Spectral Trends: IR spectra consistently show C=O stretches near 1720 cm⁻¹, while NH₂ stretches (~3340 cm⁻¹) are unique to sulfonamide derivatives .

Crystallographic and Structural Insights

  • Crystal Packing: Analogs like 8c (triazole-sulfonyl oxazole) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 9.921 Å, b = 15.821 Å, c = 12.342 Å .
  • Density and Refinement: Experimental densities range from 1.512 g·cm⁻³ (8c) to 1.607 g·cm⁻³ (7b), with refinement residuals (R₁) < 0.10, indicating high-quality structural data .

Biological Activity

Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family of compounds. Its structure consists of an oxazole ring substituted with a methyl group and a 4-methylphenyl group at the 5-position, along with a carboxylate ester functional group. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It can affect receptor signaling pathways that regulate cell survival and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects against human cancer cells, this compound showed varying degrees of effectiveness across different cell lines:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
CCRF-CEM (Leukemia)5.3712.9036.00
MOLT-4 (Leukemia)6.0814.5038.00
COLO 205 (Colon)42.9870.00>100
MDA-MB-231 (Breast)19.5634.0080.00

The GI50 value represents the concentration required to inhibit cell growth by 50%, TGI is the concentration for total growth inhibition, and LC50 indicates the concentration leading to 50% cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various pathogens.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some bacterial strains are as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of substituted acetoacetate derivatives with appropriate reagents. For example, ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and arylhydrazines to form pyrazole intermediates, which are hydrolyzed and esterified to yield oxazole-carboxylate derivatives . Key factors include:

  • Temperature control : Reactions often proceed at 80–100°C to avoid side products.
  • Catalysts : Use of p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure ester.
Synthetic MethodYield (%)Key ReagentsReference
Cyclocondensation65–72Ethyl acetoacetate, DMF-DMA
Vilsmeier–Haack58POCl₃, DMF

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation relies on:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methyl groups at δ 2.35 ppm and oxazole protons at δ 8.1–8.3 ppm) .
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths (e.g., C4–O1 = 1.36 Å) and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during refinement of this compound?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Anisotropic displacement parameters : Refine non-hydrogen atoms anisotropically to model thermal motion .
  • Twinning analysis : Use the BASF parameter in SHELXL to correct for twinning in high-symmetry space groups .
  • Hydrogen placement : Apply riding models or DFT-calculated positions for disordered H atoms .
Refinement MetricTypical ValueSoftware UsedReference
R-factor< 0.05SHELXL
CCDC Deposition2245678WinGX

Q. What computational methods are suitable for correlating the compound’s electronic structure with its reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) indicate nucleophilic attack susceptibility at the oxazole ring .
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., ester carbonyl) for electrophilic substitution .
  • TD-DFT : Simulates UV-Vis spectra (λ_max ~280 nm) to validate experimental data .

Q. How do steric effects from the 4-methylphenyl group influence supramolecular packing?

X-ray studies of analogous compounds reveal:

  • π-π stacking : The para-methyl group disrupts inter-ring interactions, leading to slipped stacking (centroid distance = 3.8 Å) .
  • Hydrogen bonding : Ester carbonyls form weak C–H⋯O bonds (2.6 Å) with adjacent methyl groups, stabilizing the lattice .

Methodological Challenges

Q. How to address contradictions in reported melting points or spectral data across studies?

Discrepancies often arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DCM) and compare DSC thermograms .
  • Impurity profiles : Use HPLC (C18 column, acetonitrile/water) to quantify byproducts .
  • Instrument calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis .
  • Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) .

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